molecular formula C13H14N4O B2572551 N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide CAS No. 2305568-44-7

N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide

Cat. No.: B2572551
CAS No.: 2305568-44-7
M. Wt: 242.282
InChI Key: XDMDCAWVOAHQIG-UHFFFAOYSA-N
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Description

N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide , commonly referred to as MTZ , is a 1,2,4-triazole derivative . It belongs to the class of heterocyclic compounds containing a triazole ring. Triazoles have gained prominence due to their diverse pharmacological activities and potential as drug scaffolds .


Synthesis Analysis

The synthesis of MTZ involves the reaction of appropriate starting materials. For instance, one synthetic route includes the condensation of 3-phenyl-1H-1,2,4-triazole-5-carbaldehyde with N-methylprop-2-enamide . The resulting compound, MTZ, is characterized by spectroscopic techniques such as IR , 1H-NMR , Mass spectroscopy , and Elemental analysis .


Molecular Structure Analysis

MTZ features a 1,2,4-triazole ring substituted with a phenyl group and a methyl group . The enamide functional group is also present. The IR absorption spectra reveal characteristic signals for C=O groups in the range of 1650–1712 cm−1 . The 1H-NMR spectrum shows singlet peaks corresponding to the triazole ring .

Properties

IUPAC Name

N-methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-3-12(18)17(2)9-11-14-13(16-15-11)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMDCAWVOAHQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NN1)C2=CC=CC=C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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